3-Chloro-5-(difluoromethyl)picolinaldehyde
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Overview
Description
3-Chloro-5-(difluoromethyl)picolinaldehyde: is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . This compound is part of the picolinaldehyde family, characterized by the presence of a pyridine ring with an aldehyde functional group. The presence of chlorine and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(difluoromethyl)picolinaldehyde typically involves the introduction of chlorine and difluoromethyl groups into the picolinaldehyde structure. One common method is the chlorination of 5-(difluoromethyl)picolinaldehyde under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(difluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed:
Oxidation: 3-Chloro-5-(difluoromethyl)picolinic acid.
Reduction: 3-Chloro-5-(difluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-5-(difluoromethyl)picolinaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of aldehyde dehydrogenases and other related enzymes .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anticancer properties. The presence of the difluoromethyl group enhances the bioactivity of these derivatives .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable building block for the synthesis of active ingredients in these products .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chlorine and difluoromethyl groups enhance the compound’s reactivity and selectivity towards specific targets .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes with nucleophilic active sites, such as aldehyde dehydrogenases and proteases.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)picolinaldehyde: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-5-methylpicolinaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 3-Chloro-5-(difluoromethyl)picolinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C7H4ClF2NO |
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Molecular Weight |
191.56 g/mol |
IUPAC Name |
3-chloro-5-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-1-4(7(9)10)2-11-6(5)3-12/h1-3,7H |
InChI Key |
DFGITDBUCBJJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)C(F)F |
Origin of Product |
United States |
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